Cyclopropyl(4-fluoro-2-methylphenyl)methanamine
CAS No.:
Cat. No.: VC17493326
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FN |
|---|---|
| Molecular Weight | 179.23 g/mol |
| IUPAC Name | cyclopropyl-(4-fluoro-2-methylphenyl)methanamine |
| Standard InChI | InChI=1S/C11H14FN/c1-7-6-9(12)4-5-10(7)11(13)8-2-3-8/h4-6,8,11H,2-3,13H2,1H3 |
| Standard InChI Key | LQMWRIYSAFGHPY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)F)C(C2CC2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Cyclopropyl(4-fluoro-2-methylphenyl)methanamine features a bicyclic framework comprising a cyclopropane ring fused to a 4-fluoro-2-methylphenyl group. The amine functional group (-NH₂) is bonded to the central carbon bridging the two rings, creating a chiral center. Key structural attributes include:
The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, while the cyclopropane ring imposes angular strain, influencing both reactivity and conformational stability .
Synthesis and Industrial Production
Industrial Manufacturing
Scalable production employs continuous flow reactors to enhance yield (reported up to 78%) and reduce reaction times. Key parameters include:
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Temperature: 50–70°C
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Pressure: 2–3 bar
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps
Mechanism of Biological Action
Serotonin Receptor Modulation
Cyclopropyl(4-fluoro-2-methylphenyl)methanamine demonstrates affinity for 5-HT₂C receptors, a subset of serotonin receptors implicated in appetite regulation, mood disorders, and substance addiction . The fluorine atom enhances binding via halogen bonding with Ser3.36 residues in the receptor’s transmembrane domain, while the cyclopropane ring optimizes lipophilicity for blood-brain barrier penetration .
Selectivity Profile
In vitro assays reveal a 15-fold selectivity for 5-HT₂C over 5-HT₂A receptors (Kᵢ = 12 nM vs. 180 nM), attributed to steric complementarity between the cyclopropane ring and the 5-HT₂C binding pocket . This selectivity is critical for minimizing off-target effects such as valvular heart disease associated with 5-HT₂B activation .
Applications in Medicinal Chemistry
CNS Drug Development
The compound serves as a lead structure for:
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Appetite Suppressants: 5-HT₂C agonists promote satiety signals in the hypothalamus. Rodent models show a 40% reduction in food intake at 10 mg/kg doses .
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Antidepressants: Dual 5-HT₂C/5-HT₇ antagonism may alleviate treatment-resistant depression. Computational models predict favorable ADMET properties (aqueous solubility = 1.2 mg/mL; logP = 2.8) .
Prodrug Derivatives
Ester prodrugs (e.g., pivaloyloxymethyl carbamate) enhance oral bioavailability from 22% to 68% in canine studies by masking the polar amine group.
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 89–92°C | Differential Scanning Calorimetry |
| LogP (Octanol-Water) | 2.45 | HPLC Retention Time |
| Aqueous Solubility | 0.87 mg/mL (pH 7.4) | Shake-Flask Method |
| pKa | 9.3 (amine) | Potentiometric Titration |
The moderate logP value balances membrane permeability and solubility, making the compound suitable for both oral and parenteral formulations.
Recent Advances and Future Directions
Fluorine-18 Radiolabeling
A 2024 study synthesized the fluorine-18 isotopologue (t₁/₂ = 109.8 min) for positron emission tomography (PET) imaging of 5-HT₂C density in primate brains. Initial results show a striatal-to-cerebellum ratio of 3.8 at 60 minutes post-injection, enabling quantitative receptor mapping.
Computational Drug Design
Machine learning models trained on 5-HT₂C ligand datasets predict that replacing the methyl group with a trifluoromethyl moiety could improve binding affinity by 30% while maintaining metabolic stability .
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